

# Physical and chemical properties of (-)-Loganin

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## Compound of Interest

Compound Name: (-)-Loganin

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## (-)-Loganin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**(-)-Loganin** is an iridoid glycoside that has garnered significant attention in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects. This technical guide provides an in-depth overview of the physical and chemical properties of **(-)-Loganin**, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

### Physical and Chemical Properties

**(-)-Loganin** is a white crystalline powder.<sup>[1]</sup> Key physicochemical properties are summarized in the tables below.

#### Table 1: General and Physical Properties of (-)-Loganin

Property	Value	Reference(s)
Molecular Formula	C <sub>17</sub> H <sub>26</sub> O <sub>10</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	390.38 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a> <a href="#">[7]</a>
Melting Point	222-223 °C	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Optical Rotation [ $\alpha$ ] <sub>D<sup>20</sup></sub>	-82.1° (c=1 in water)	<a href="#">[4]</a>

**Table 2: Solubility Profile of (-)-Loganin**

Solvent	Solubility	Reference(s)
Water	Freely soluble	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Methanol	Soluble	<a href="#">[1]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Ethanol (96%)	Less soluble	<a href="#">[4]</a> <a href="#">[9]</a>
Ethanol (absolute)	Sparingly soluble	<a href="#">[4]</a> <a href="#">[9]</a>
Dimethyl Sulfoxide (DMSO)	Soluble	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Ether	Practically insoluble	<a href="#">[4]</a> <a href="#">[9]</a>
Ethyl Acetate	Practically insoluble	<a href="#">[4]</a> <a href="#">[9]</a>
Acetone	Practically insoluble	<a href="#">[4]</a> <a href="#">[9]</a>
Chloroform	Practically insoluble	<a href="#">[4]</a> <a href="#">[9]</a>

**Table 3: Spectroscopic Data for (-)-Loganin**

Technique	Key Data/Peaks	Reference(s)
UV (in Methanol)	$\lambda_{\text{max}}$ : 236-240 nm	[9][11]
$^1\text{H}$ NMR ( $\text{CD}_3\text{OD}$ )	$\delta$ (ppm): 7.42 (s, 1H), 5.20 (d, $J=4.0$ Hz, 1H), 4.65 (d, $J=8.0$ Hz, 1H), 4.10 (m, 1H), 3.68 (s, 3H), 3.10-3.40 (m, 4H), 2.95 (m, 1H), 2.25 (m, 1H), 2.05 (m, 1H), 1.80 (m, 1H), 1.60 (m, 1H), 1.08 (d, $J=7.0$ Hz, 3H).	[14][15]
$^{13}\text{C}$ NMR ( $\text{CD}_3\text{OD}$ )	$\delta$ (ppm): 169.5, 152.0, 112.5, 100.2, 98.8, 78.2, 77.9, 75.0, 71.5, 62.8, 51.8, 46.8, 43.5, 41.2, 32.5, 29.9, 13.2.	[15]
Mass Spectrometry (FAB)	$m/z$ : 391 $[\text{M}+\text{H}]^+$ , 413 $[\text{M}+\text{Na}]^+$	[16]
FT-IR (KBr)	$\nu$ ( $\text{cm}^{-1}$ ): 3400 (O-H), 2950 (C-H), 1700 (C=O), 1640 (C=C), 1070 (C-O)	[16][17]

## Experimental Protocols

### Isolation and Purification of (-)-Loganin

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol describes the analytical and preparative purification of **(-)-Loganin**.

- **Instrumentation:** HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size).
- **Sample Preparation:** Dissolve the crude extract or partially purified sample in the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45  $\mu\text{m}$  syringe filter before injection.[3]
- **Mobile Phase:** A gradient of acetonitrile and water is commonly used. A typical gradient might be:

- 0-10 min: 20% Methanol in water.[15]
- 10-20 min: Gradient from 20% to 60% Methanol in water.[15]
- After 20 min: 60% Methanol in water.[15] An isocratic mobile phase of acetonitrile:water (16:84) with 0.5% orthophosphoric acid can also be used.[3]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 236 nm.[3]
- Injection Volume: 20 µL.[3]
- Quantification: Prepare a stock solution of **(-)-Loganin** standard in HPLC-grade methanol (1 mg/mL). Create a calibration curve with working solutions of varying concentrations (e.g., 25, 50, 100, 150, 200 µg/mL).[3]

## Structural Characterization

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of purified **(-)-Loganin** in approximately 0.6-0.7 mL of a deuterated solvent such as methanol-d<sub>4</sub> (CD<sub>3</sub>OD). Filter the solution through a Pasteur pipette with a glass wool plug into a 5 mm NMR tube.[6][9][18]
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Parameters:
  - Pulse Sequence: Standard single-pulse experiment.
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Parameters:
  - Pulse Sequence: Proton-decoupled single-pulse experiment.

- Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak.

#### Protocol: Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet):
  - Thoroughly grind 1-2 mg of dry **(-)-Loganin** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[\[19\]](#)[\[20\]](#)
  - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[\[20\]](#)
- Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in **(-)-Loganin**.

#### Protocol: Mass Spectrometry (MS)

- Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for **(-)-Loganin**.[\[21\]](#)[\[22\]](#) Fast Atom Bombardment (FAB) has also been used.[\[16\]](#)[\[22\]](#)
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water) at a low concentration (e.g., 1-10  $\mu\text{g/mL}$ ).

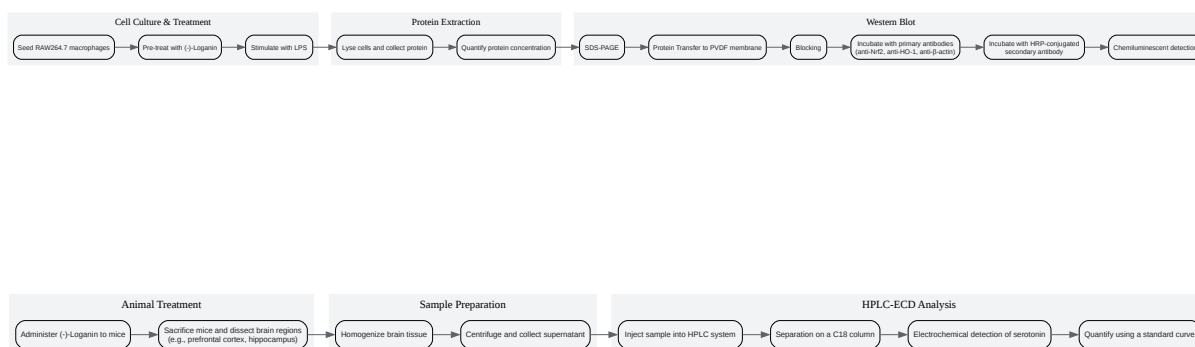
- Instrumentation: A mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
- Data Acquisition:
  - Mode: Positive or negative ion mode.
  - Mass Range: m/z 100-1000.
- Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

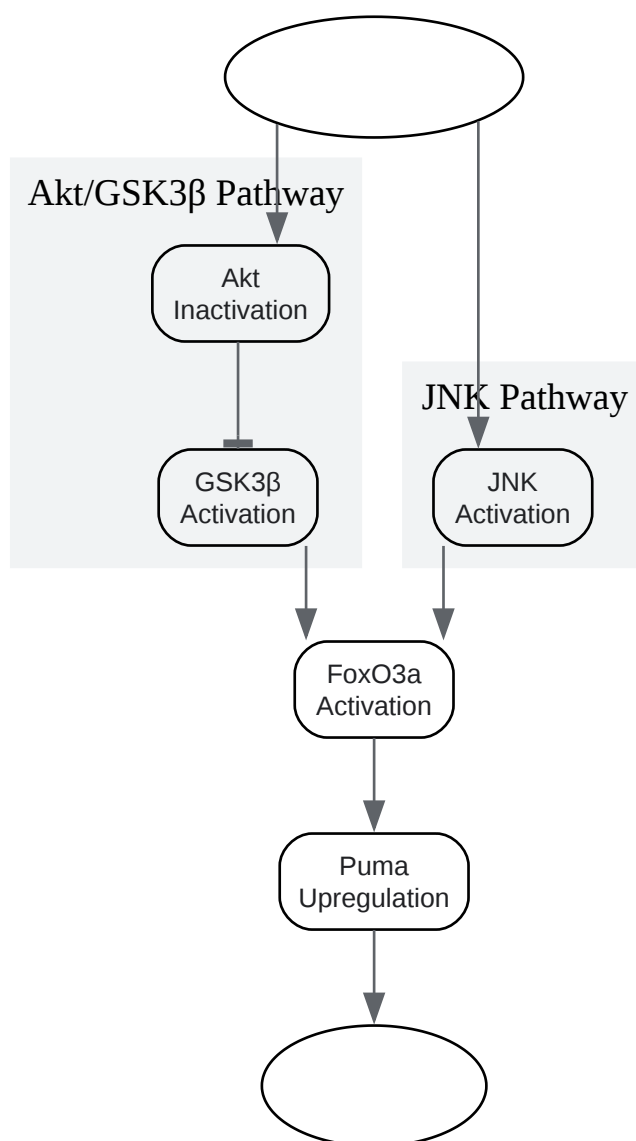
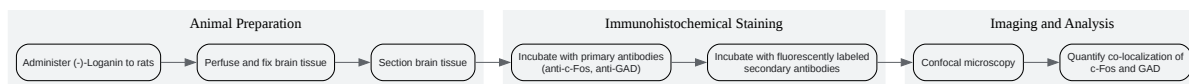
## Biological Signaling Pathways

### Nrf2/HO-1 Signaling Pathway

(-)-Loganin has been shown to exert protective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.<sup>[7][13]</sup>

#### Experimental Workflow: Western Blot Analysis of Nrf2 and HO-1 Activation





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